molecular formula C21H22N4O4 B2588470 3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid CAS No. 903200-52-2

3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid

Cat. No.: B2588470
CAS No.: 903200-52-2
M. Wt: 394.431
InChI Key: LLSBRGCUVHBJQW-UHFFFAOYSA-N
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Description

3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid is a complex organic compound that features a benzoxazepine ring fused with a piperazine moiety, linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid typically involves multiple steps, starting with the formation of the benzoxazepine ring. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) . The piperazine moiety can be introduced through nucleophilic substitution reactions, followed by the attachment of the propanoic acid group via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Cu(I)-catalyzed cycloaddition reactions, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the benzoxazepine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine and piperazine moieties may contribute to binding affinity and specificity, while the propanoic acid group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoxazepine derivatives: These compounds share the benzoxazepine core structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.

    Propanoic acid derivatives: These compounds are often used in medicinal chemistry for their favorable pharmacokinetic properties.

Uniqueness

3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid is unique due to the combination of its structural elements, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-[(4-benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-19(27)9-10-22-21(28)25-13-11-24(12-14-25)20-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)23-20/h1-8H,9-14H2,(H,22,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSBRGCUVHBJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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